molecular formula C20H16ClN3OS B11207207 N-(3-chlorophenyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide

N-(3-chlorophenyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide

Cat. No.: B11207207
M. Wt: 381.9 g/mol
InChI Key: WVRHOJWGXGCKKX-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is a complex organic compound that features a unique structure combining a chlorophenyl group, a methylphenyl group, and an imidazo[2,1-b][1,3]thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the imidazo[2,1-b][1,3]thiazole core: This can be achieved by reacting 2-aminothiazole with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step involves the substitution reaction where a chlorophenyl halide reacts with the imidazo[2,1-b][1,3]thiazole intermediate.

    Attachment of the acetamide group: The final step involves the acylation of the intermediate with an acyl chloride or anhydride to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(3-chlorophenyl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-4-methylbenzylamine
  • N-(4-fluorophenyl)-4-methylbenzylamine
  • N-(3-chloro-p-tolyl)-4-methylbenzylamine

Uniqueness

N-(3-chlorophenyl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is unique due to its specific combination of functional groups and the imidazo[2,1-b][1,3]thiazole core. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C20H16ClN3OS

Molecular Weight

381.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide

InChI

InChI=1S/C20H16ClN3OS/c1-13-5-7-14(8-6-13)18-11-24-17(12-26-20(24)23-18)10-19(25)22-16-4-2-3-15(21)9-16/h2-9,11-12H,10H2,1H3,(H,22,25)

InChI Key

WVRHOJWGXGCKKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NC4=CC(=CC=C4)Cl

Origin of Product

United States

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